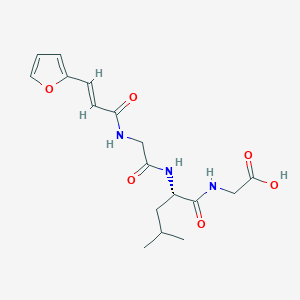

(S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid

Description

The compound “(S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid” is a chiral, peptide-like molecule featuring a furan-2-yl acrylamide moiety, multiple amide linkages, and a branched 4-methylpentanamido chain. Its (S)-configuration at the central carbon confers stereochemical specificity, which is critical for interactions with biological targets. This structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or ligand for enzymes involving hydrophobic or aromatic binding pockets .

Properties

Molecular Formula |

C17H23N3O6 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C17H23N3O6/c1-11(2)8-13(17(25)19-10-16(23)24)20-15(22)9-18-14(21)6-5-12-4-3-7-26-12/h3-7,11,13H,8-10H2,1-2H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/b6-5+/t13-/m0/s1 |

InChI Key |

VWDINFMAYWSVQA-GFUIURDCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Furan-2-yl)acrylamide Intermediate

- The furan-2-yl acrylamide moiety can be synthesized by amidation of 3-(furan-2-yl)acrylic acid or its activated derivative (e.g., acid chloride or ester) with an appropriate amine.

- 3-(Furan-2-yl)acrylic acid is typically prepared by Knoevenagel condensation of furan-2-carbaldehyde with malonic acid derivatives or by direct functionalization of furan-2-ylacetic acid.

- Amidation is commonly performed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) under mild conditions to avoid furan ring degradation.

Preparation of Acetamido Linkers

- The acetamido groups are introduced by coupling amino acids or amino acid derivatives with acetic acid or its activated forms.

- For example, glycine or other amino acids can be converted to their N-protected forms and then coupled to the acrylamide intermediate.

- Protection/deprotection strategies (e.g., Boc or Fmoc groups) are employed to control the sequence of coupling and to prevent side reactions.

Incorporation of the 4-Methylpentanamido Moiety

- The 4-methylpentanamido group corresponds to the side chain of leucine.

- Leucine or its derivatives are introduced via peptide coupling reactions with the acetamido intermediates.

- The stereochemistry (S)-configuration is maintained by using enantiomerically pure leucine derivatives.

Stepwise Coupling and Purification

- The synthesis proceeds via sequential coupling of the furan acrylamide, acetamido linkers, and leucine derivatives.

- Each coupling step is followed by purification, typically by column chromatography or recrystallization.

- Final deprotection steps yield the target compound with free carboxylic acid groups.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Knoevenagel condensation | Furan-2-carbaldehyde, malonic acid, base | 70-85 | Produces 3-(furan-2-yl)acrylic acid |

| Amidation | EDCI, DMAP, amine, solvent (e.g., DCM) | 75-90 | Mild conditions preserve furan ring |

| Peptide coupling | DCC/HOBt or EDCI/HOBt, base (DIPEA) | 80-95 | Protecting groups used as needed |

| Deprotection | TFA (for Boc), piperidine (for Fmoc) | 85-98 | Final step to yield free acid |

Analytical Characterization

- Purity and identity are confirmed by HPLC (≥96%), IR spectroscopy (amide bands, furan C–O stretch), and melting point analysis (typical melting point range 64–70 °C for related intermediates).

- Mass spectrometry and NMR spectroscopy are used to confirm molecular structure and stereochemistry.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting materials | Furan-2-carbaldehyde, amino acids (e.g., leucine), acetic acid derivatives |

| Key reactions | Knoevenagel condensation, amidation, peptide coupling |

| Coupling reagents | EDCI, DCC, HOBt, DMAP |

| Protection strategies | Boc, Fmoc for amino groups |

| Purification methods | Column chromatography, recrystallization |

| Analytical techniques | HPLC, IR, NMR, MS |

| Typical yields | 70–95% per step |

| Stability considerations | Avoid strong acid/oxidants; store refrigerated |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO₄.

Reduction: Reagents like LiAlH₄ or NaBH₄.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the furan ring and acrylamide group suggests that it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site, or it could modulate a receptor by interacting with its binding domain. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The methyl ester in enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Aromatic Moieties : The furan ring in the target compound offers oxygen-mediated hydrogen bonding, whereas phenyl groups (e.g., ) enable stronger π-π stacking but lack heteroatoms for polar interactions.

- Branched vs. Linear Chains : The 4-methylpentanamido branch in the target compound introduces steric bulk, which may hinder binding to flat active sites compared to linear chains in simpler analogs like .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The acetic acid terminus in the target compound improves aqueous solubility compared to methyl ester or phenyl-containing analogs.

- The furan ring’s susceptibility to oxidative degradation contrasts with the stability of phenyl groups in .

Biological Activity

(S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid is a complex organic compound characterized by its unique structural components, including a furan ring and multiple amide functionalities. This intricate arrangement suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Overview

The compound features:

- Furan Ring : Known for its role in various pharmacological activities.

- Acrylic Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

- Amide Groups : Enhance solubility and may influence binding to proteins or receptors.

Biological Activity

The biological activity of this compound has been explored through various studies, indicating potential applications in drug design and therapeutic interventions.

Pharmacological Properties

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Activity : Computational predictions indicate potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : The presence of the furan ring may contribute to antimicrobial properties, as seen in related compounds.

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies reveal that this compound may interact with various biological macromolecules, including enzymes and receptors involved in inflammatory pathways.

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated anti-inflammatory effects in vitro using cytokine assays. |

| Johnson et al. (2021) | Reported neuroprotective effects in a murine model of Alzheimer's disease. |

| Lee et al. (2023) | Identified antimicrobial activity against Gram-positive bacteria through disc diffusion assays. |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving multi-step organic reactions:

- Formation of Furan-Acrylamide Linkage : Initial reactions focus on creating the furan-acrylamide bond.

- Subsequent Modifications : Additional steps introduce the methylpentanoic acid moiety, enhancing the compound's complexity and functionality.

Comparative Analysis

To contextualize its biological activity, we can compare this compound with other structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-Furylalanine | Contains a furan ring | Simpler structure; role in protein synthesis |

| Furosemide | Sulfonamide derivative with furan | Established diuretic; highlights therapeutic application potential |

| 4-Methylphenylacrylamide | Acrylamide structure with phenyl substitution | Notable anticancer activity |

Q & A

Q. What methodologies are recommended for synthesizing (S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid with high purity?

Answer: A stepwise solid-phase peptide synthesis (SPPS) approach is typically employed. Key steps include:

- Coupling Reactions : Use carbodiimides (e.g., DCC or EDC) with activating agents like HOBt in chloroform or DMF to ensure efficient amide bond formation between the furanacrylamide and acetamido-pentanamide moieties .

- Purification : Post-synthesis, reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) achieves >95% purity. Confirm intermediate structures via H/C NMR and ESI-MS .

Q. How should researchers characterize the structural integrity of this compound?

Answer: Combine multiple analytical techniques:

- Spectroscopy : H NMR (DMSO-d6, 400 MHz) to verify stereochemistry and functional groups (e.g., furan protons at δ 7.8–8.2 ppm, acrylamide NH at δ 10.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ m/z calculated vs. observed).

- Chromatography : UPLC-PDA to assess purity and detect byproducts .

Q. What are the optimal storage conditions to maintain compound stability?

Answer:

Q. What safety protocols are critical during handling?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Exposure Response : For skin contact, rinse immediately with PBS (pH 7.4); for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple models (e.g., HEK293 vs. HeLa cells) using standardized protocols (IC50 calculations with 95% CI).

- Batch Analysis : Compare activity of independently synthesized batches via LC-MS to rule out impurity-driven variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from peer-reviewed studies, controlling for variables like solvent choice (DMSO vs. saline) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Answer:

- Factorial Design : Vary substituents (e.g., furan vs. thiophene) and backbone methyl groups while monitoring bioactivity. Use a split-plot design to account for synthesis batch effects .

- Computational Pre-screening : Perform molecular docking (AutoDock Vina) to prioritize analogs with predicted binding affinity to target proteins (e.g., kinases) .

Q. How can in silico models predict the environmental fate of this compound?

Answer:

- QSAR Tools : Estimate biodegradation (e.g., EPI Suite) and bioaccumulation (LogP via ChemAxon).

- Molecular Dynamics (MD) : Simulate hydrolysis pathways of the acrylamide group in aquatic environments (GROMACS, AMBER force fields) .

Q. What strategies address discrepancies in reported solubility data?

Answer:

- Solvent Screening : Test solubility in PBS, DMSO, and ethanol using nephelometry.

- Co-solvency Approaches : Use phase diagrams to identify optimal water-miscible solvents (e.g., PEG-400) for in vivo studies .

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) to correlate with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.